molecular formula C7H9N5O B8317530 N-(2-azidoethyl)-1H-pyrrole-2-carboxamide

N-(2-azidoethyl)-1H-pyrrole-2-carboxamide

Cat. No. B8317530
M. Wt: 179.18 g/mol
InChI Key: OLCFQLGEMSTBJR-UHFFFAOYSA-N
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Patent
US08367713B2

Procedure details

As in the synthesis of N-(2-azidoethyl)tetradecanamide, (0.249 g, 1.17 mmol) was reacted with 2-azidoethanamine (0.101 g, 1.17 mmol) and triethylamine (0.237 g, 2.34 mmol) in dichloromethane (5 mL) to give N-(2-azidoethyl)-1H-pyrrole-2-carboxamide (0.137 g, 66%). 1H NMR (300 MHz, CD3OD) δ 6.88 (d, 1H), δ 6.77 (d, 1H), δ 6.14 (t, 1H), δ 3.46 (t, 2H), δ 3.37 (q, 2H) ppm; 13C NMR (75 MHz, CD3OD) δ 162.9, 125.6, 122.2, 121.9, 110.9, 109.2, 50.6, 38.9 ppm; HRMS (ESI) calcd for C7H9N5O (M+) 179.0807, found 179.0803.
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0.249 g
Type
reactant
Reaction Step One
Quantity
0.101 g
Type
reactant
Reaction Step Two
Quantity
0.237 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][NH:6][C:7](=[O:21])[CH2:8][CH2:9][CH2:10][CH2:11]CCCCCCCCC)=[N+:2]=[N-:3].[N:22](CCN)=[N+]=[N-].C(N(CC)CC)C>ClCCl>[N:1]([CH2:4][CH2:5][NH:6][C:7]([C:8]1[NH:22][CH:11]=[CH:10][CH:9]=1)=[O:21])=[N+:2]=[N-:3]

Inputs

Step One
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0.249 g
Type
reactant
Smiles
N(=[N+]=[N-])CCNC(CCCCCCCCCCCCC)=O
Step Two
Name
Quantity
0.101 g
Type
reactant
Smiles
N(=[N+]=[N-])CCN
Name
Quantity
0.237 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCNC(=O)C=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.137 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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